molecular formula C13H14N2O2 B2811193 Ethyl 4-amino-2-methylquinoline-3-carboxylate CAS No. 163455-37-6

Ethyl 4-amino-2-methylquinoline-3-carboxylate

Cat. No.: B2811193
CAS No.: 163455-37-6
M. Wt: 230.267
InChI Key: LRXJUYOPYYMLFD-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-methylquinoline-3-carboxylate: is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylquinoline-3-carboxylic acid with ethylamine in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields . These methods also aim to minimize the use of hazardous reagents and solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-methylquinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit the function of bacterial enzymes, leading to cell death . In anticancer research, it may interfere with DNA replication or repair mechanisms, thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

  • Ethyl 4-aminoquinoline-3-carboxylate
  • 2-Methylquinoline-3-carboxylic acid
  • 4-Amino-2-methylquinoline

Uniqueness: Ethyl 4-amino-2-methylquinoline-3-carboxylate is unique due to the presence of both an amino group and an ethyl ester group on the quinoline ring. This combination of functional groups provides distinct reactivity and potential for derivatization compared to similar compounds .

Properties

IUPAC Name

ethyl 4-amino-2-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8(2)15-10-7-5-4-6-9(10)12(11)14/h4-7H,3H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXJUYOPYYMLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared as in Example 2a from 2-aminobenzonitrile and ethyl 3-oxobutanoate as a yellow solid (32%). 1H NMR (400 MHz, DMSO-d6) δ 1.33 (t, J=8.0 Hz, 3H), 2.61 (s, 3H), 4.34 (q, J=8.0 Hz, 2H), 7.41 (m, 1H), 7.66 (m, 2H), 7.74 (bs, 2H), 8.27 (d, J=8.0 Hz, 1H). MS 231 (MH+).
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Synthesis routes and methods II

Procedure details

Prepared as in Example 2a from 2-aminobenzonitrile and ethyl 3-oxobutanoate as a yellow solid (32%). 1H NMR (400 MHz, DMSO-d6) δ 1.33 (t, J=8.0 Hz, 3H), 2.61 (s, 3H), 4.34 (q, J=8.0 Hz, 2H), 7.41 (m, 1H), 7.66 (m, 2H), 7.74 (bs, 2H), 8.27 (d, J=8.0 Hz, 1H). MS 231 (MH+).
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